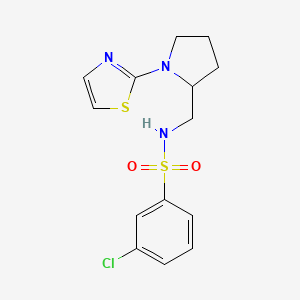
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O2S2 and its molecular weight is 357.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, suggesting a wide range of potential targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their function and leading to downstream effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis, among others .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Based on the known activities of thiazole derivatives, the compound could potentially exert effects such as anti-inflammatory, antimicrobial, antiviral, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity and stability .
生物活性
3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring attached to a pyrrolidine moiety, which is further connected to a benzenesulfonamide group. The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole and pyrrolidine rings, followed by coupling with a chlorinated benzamide derivative. Common solvents used include dichloromethane and ethanol, with palladium or copper complexes often serving as catalysts.
Antitumor Activity
Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antitumor activity. For instance, related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In particular, one study demonstrated that thiazole-integrated pyrrolidinones exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiazole-Pyrrolidinone 1 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Apoptosis induction |
| Thiazole-Pyrrolidinone 2 | HT-29 (colon cancer) | 1.98 ± 1.22 | Bcl-2 inhibition |
| Compound from Study | A-431 (epidermoid carcinoma) | < Doxorubicin | MDM2 inhibition |
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. A related thiazole-pyrrolidine compound demonstrated an effective dose (ED50) of 18.4 mg/kg in animal models, indicating its ability to prevent seizures effectively . The presence of the pyrrolidine ring is thought to enhance this activity.
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Thiazole-Pyrrolidine Derivative | scPTZ model | 18.4 | 170.2 | 9.2 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Target Proteins : The compound may interact with specific proteins involved in cell survival and proliferation pathways, such as Bcl-2 and MDM2.
- Induction of Apoptosis : Evidence suggests that thiazole-containing compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Properties : Some studies have indicated that thiazole derivatives possess antimicrobial activity, potentially through DNA gyrase inhibition .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted a series of thiazole-based compounds that showed significant cytotoxicity against various cancer cell lines, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .
- Anticonvulsant Screening : Another research effort focused on the anticonvulsant properties of thiazole-pyrrolidine analogs, noting their effectiveness in preventing seizures in rodent models .
特性
IUPAC Name |
3-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSUZIEVJPLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













